4-Ethyl-6-hydroxy-2-methylpyrimidine
Overview
Description
4-Ethyl-6-hydroxy-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl group at position 4, a hydroxyl group at position 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Scientific Research Applications
4-Ethyl-6-hydroxy-2-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in studies related to nucleic acids and their analogs, given the structural similarity of pyrimidines to nucleobases.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Mode of Action
It is suggested that pyrimidine derivatives may exhibit neuroprotective and anti-inflammatory properties . They may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It is suggested that the mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It is suggested that these compounds may exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is generally recommended to store such compounds at room temperature, away from moisture .
Biochemical Analysis
Biochemical Properties
4-Ethyl-6-hydroxy-2-methylpyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in nucleotide metabolism, potentially affecting the synthesis and degradation of nucleotides. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, leading to alterations in phosphorylation cascades that are critical for cell signaling. Additionally, this compound can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been found to inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in research. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme pH or temperature conditions can lead to its degradation . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can vary over time, with some effects becoming more pronounced with extended exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and organ damage . Threshold effects have been noted, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as kinases and phosphatases, influencing the phosphorylation and dephosphorylation of nucleotides . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by nucleotide transporters, facilitating its distribution to various cellular compartments . Additionally, binding proteins can sequester this compound in specific tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on the presence of targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
The synthesis of 4-Ethyl-6-hydroxy-2-methylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
4-Ethyl-6-hydroxy-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 4-ethyl-2-methyl-6-oxopyrimidine .
Comparison with Similar Compounds
4-Ethyl-6-hydroxy-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Methyl-6-hydroxy-2-ethylpyrimidine: Similar structure but with different positions of the ethyl and methyl groups.
4-Ethyl-2,6-dihydroxypyrimidine: Contains two hydroxyl groups instead of one.
2-Methyl-4,6-dihydroxypyrimidine: Contains two hydroxyl groups and a methyl group at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
4-ethyl-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKPQUYEALWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522504 | |
Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52421-75-7 | |
Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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